4-(3-Formylphenyl)-2-methylphenol
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Overview
Description
4-(3-Formylphenyl)-2-methylphenol is an organic compound that features a phenolic hydroxyl group, a formyl group, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Formylphenyl)-2-methylphenol can be achieved through several methods. One common approach involves the formylation of 2-methylphenol (o-cresol) using a Vilsmeier-Haack reaction, which employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction typically proceeds under mild conditions, yielding the desired formylated product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale formylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Formylphenyl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 4-(3-Carboxyphenyl)-2-methylphenol.
Reduction: 4-(3-Hydroxymethylphenyl)-2-methylphenol.
Substitution: 4-(3-Nitrophenyl)-2-methylphenol or 4-(3-Halophenyl)-2-methylphenol.
Scientific Research Applications
4-(3-Formylphenyl)-2-methylphenol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(3-Formylphenyl)-2-methylphenol involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the phenolic hydroxyl group can form hydrogen bonds and engage in electrophilic aromatic substitution. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(3-Hydroxyphenyl)-2-methylphenol: Lacks the formyl group, resulting in different reactivity and applications.
4-(3-Methoxyphenyl)-2-methylphenol:
4-(3-Aminophenyl)-2-methylphenol: Features an amino group, leading to distinct properties and applications.
Uniqueness
4-(3-Formylphenyl)-2-methylphenol is unique due to the presence of both a formyl group and a phenolic hydroxyl group on the same aromatic ring. This combination of functional groups allows for diverse chemical reactivity and a wide range of applications in various fields.
Properties
IUPAC Name |
3-(4-hydroxy-3-methylphenyl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-7-13(5-6-14(10)16)12-4-2-3-11(8-12)9-15/h2-9,16H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZYCXWUWRCUCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC(=C2)C=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683701 |
Source
|
Record name | 4'-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50683701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261948-09-7 |
Source
|
Record name | 4'-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50683701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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